molecular formula C19H31NO4 B13727238 Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13727238
M. Wt: 337.5 g/mol
InChI Key: YWDCMDURHFEEEZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core. This structure comprises a piperidine ring fused to a cyclohexane ring via a spiro junction. Key functional groups include:

  • tert-Butyl carbamate (Boc) group: Provides steric protection for the nitrogen atom, enhancing stability during synthetic processes .

The molecular formula is C₁₉H₂₉NO₄ (calculated based on structural analogs in and ), with a molecular weight of approximately 347.44 g/mol. The E/Z isomerism of the propen-1-yl group is critical; confirms the E-configuration via NOE correlations in related compounds .

Properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxoprop-1-enyl)-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-5-23-16(21)7-6-15-8-9-19(14-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h6-7,15H,5,8-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDCMDURHFEEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Synthesis Approach (Based on CN Patent CN111518015A)

A robust and scalable four-step synthesis method has been reported for closely related tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate derivatives, which can be adapted for the target compound with the ethoxy-oxopropenyl substituent. The steps are as follows:

Step Description Reagents & Conditions Solvent Temp (°C) Time Yield (%)
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanide, potassium tert-butoxide Glycol dimethyl ether + Ethanol 0-20 - -
2 Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) LDA, 1-bromo-2-chloroethane Toluene 0-20 12.5 h -
3 Reduction and cyclization of alkylated intermediate with Raney nickel hydrogenation, followed by reaction with tert-butyl dicarbonyl anhydride Raney Ni, H2, tert-butyl dicarbonyl anhydride Methanol 50 6 h -
4 Deprotection of tert-butyl group using pyridinium p-toluenesulfonate Pyridinium p-toluenesulfonate Acetone + Water 70 15 h -

This method emphasizes the use of cheap, easily available starting materials and conditions amenable to scale-up, with controlled reaction parameters for reproducibility.

Reaction Details and Notes

  • Step 1: The initial step forms the nitrile derivative via base-promoted isocyanide addition to the spiroketone. The mixed solvent system ensures solubility and reaction control at low temperatures.
  • Step 2: The alkylation step introduces the 2-chloroethyl side chain, critical for subsequent cyclization. LDA serves as a strong base to deprotonate the nitrile intermediate.
  • Step 3: Hydrogenation with Raney nickel reduces the nitrile to an amine, which cyclizes intramolecularly. The subsequent reaction with tert-butyl dicarbonyl anhydride installs the tert-butyl carbamate protecting group.
  • Step 4: Final deprotection under acidic conditions yields the tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, ready for further functionalization to introduce the ethoxy-oxopropenyl moiety.

Incorporation of the 3-Ethoxy-3-oxoprop-1-en-1-yl Side Chain

While direct literature on the exact preparation of tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate is limited, the installation of the 3-ethoxy-3-oxoprop-1-en-1-yl group is commonly achieved via:

  • Knoevenagel condensation between the spirocyclic amine or ketone intermediate and ethyl acetoacetate or its derivatives under basic or acidic catalysis.
  • Alternatively, Michael addition or acylation reactions using ethyl vinyl ketone or ethoxy-substituted α,β-unsaturated esters.

These reactions require careful control of temperature and pH to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Reaction Parameters

Parameter Step 1 Step 2 Step 3 Step 4
Solvent Glycol dimethyl ether + Ethanol Toluene Methanol Acetone + Water
Temperature (°C) 0-20 0-20 50 70
Reaction Time - 12.5 h 6 h 15 h
Catalyst/Base Potassium tert-butoxide Lithium diisopropylamide Raney Nickel, H2 Pyridinium p-toluenesulfonate
Key Transformation Nitrile formation Alkylation Reduction & cyclization Deprotection

Additional Research Insights

  • The patent EP 1 603 901 B1 describes related spirocyclic compounds with various substituents and their preparation, highlighting the versatility of the spiro[4.5]decane scaffold and the importance of protecting groups such as tert-butyl esters for stability during synthesis.
  • The use of triphenylphosphine and diethyl azodicarboxylate in Mitsunobu-type reactions has been reported for related azaspiro compounds, suggesting potential alternative routes to functionalize the nitrogen or adjacent carbons.
  • Commercial availability of related tert-butyl azaspirocarboxylates with high purity (97%) and detailed physicochemical data (boiling point, flash point) supports the feasibility of large-scale synthesis and storage under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[4.5]decane frameworks are widely explored in drug discovery due to their conformational rigidity and ability to mimic bioactive scaffolds. Below is a detailed comparison:

Structural Variations in Spirocyclic Cores

Compound Name Core Structure Substituents Key Features Reference
Target Compound 8-azaspiro[4.5]decane 2-(3-Ethoxy-3-oxoprop-1-en-1-yl), Boc at N8 Electrophilic enoate for functionalization
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 8-azaspiro[4.5]decane 1-Oxo, Boc at N8 Ketone at position 1; used in reduction/cyanidation reactions
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-triazaspiro[4.5]decane 2,4-Dioxo, Boc at N8 Hydantoin-like structure; potential kinase inhibition
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-triazaspiro[4.5]decane 3-Biphenyl, 2,4-dioxo, Boc at N8 Extended aromaticity for π-π interactions

Key Observations :

  • The target compound is unique in its propen-1-yl enoate substituent, enabling reactivity distinct from ketone- or dioxo-containing analogs.
  • Triazaspiro derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme active-site targeting .

Functional Group Modifications

Ester Variations
  • Ethoxy vs. Methoxy: describes tert-butyl (E)-7-(2-methoxy-2-oxoethylidene)-8-azaspiro[4.5]decane-8-carboxylate (4t), where the ethoxy group in the target compound is replaced with methoxy. This minor alteration impacts lipophilicity (ClogP: ~3.5 vs. ~3.0) and metabolic stability .
  • Cyano Derivatives: synthesizes tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, demonstrating how cyano groups enhance electrophilicity for nucleophilic additions .
Amino and Hydroxy Modifications
  • Aminomethyl: highlights tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride, where the propen-1-yl group is replaced with aminomethyl. This introduces a basic nitrogen, improving water solubility .
  • Hydroxy : details tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate, where a hydroxyl group at position 3 enables hydrogen bonding but reduces metabolic stability .

Q & A

Q. Critical Parameters :

  • Use of anhydrous solvents (THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups.
  • Monitoring reaction progress via TLC or LCMS to minimize side products.

Advanced: How can researchers resolve contradictions in reported reaction yields for spirocyclic compound synthesis?

Answer:
Discrepancies in yields (e.g., 38% vs. 90% in similar steps ) often stem from:

  • Reaction Scale : Smaller scales (<10 mmol) may suffer from inefficiencies in mixing or heat transfer.
  • Catalyst Purity : Trace metals in reagents (e.g., Pd catalysts) can alter outcomes.
  • Workup Protocols : Differences in extraction efficiency (e.g., aqueous washes vs. direct concentration).

Q. Methodological Recommendations :

  • Replicate conditions from high-yield procedures (e.g., ’s use of sodium hydrogen sulfate for acidification).
  • Conduct kinetic studies (sampling at intervals) to identify bottlenecks.
  • Compare analytical data (e.g., ¹H NMR shifts for key protons) to confirm product consistency across methods .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Critical for confirming spirocyclic structure. Key signals include:
    • δ 1.4 ppm (t-Bu) : Singlet integrating for 9 protons.
    • δ 4.1–4.3 ppm (ethoxy group) : Quartet for CH₂CH₃ .
    • δ 5.5–6.5 ppm (propenyl doublet) : Confirms α,β-unsaturated ester .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ = 354.2) and detects impurities .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (enone) .

Advanced: How can researchers design spirocyclic analogs to probe structure-activity relationships (SAR) in enzyme inhibition?

Answer:

  • Core Modifications :
    • Spiro Ring Size : Replace the 8-azaspiro[4.5] core with 7- or 9-membered rings to assess steric effects .
    • Functional Groups : Substitute the ethoxy ester with amides or ketones to alter hydrogen-bonding interactions .
  • Biological Assays :
    • Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., proteases).
    • Compare IC₅₀ values of analogs (e.g., tert-butyl 4-oxo-2-phenyl derivatives showed antimalarial activity ).
  • Computational Modeling :
    • Perform docking studies (AutoDock Vina) to predict binding poses and guide synthetic priorities .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Scaffold for Drug Discovery : Its spirocyclic structure mimics natural substrates, making it useful for:
    • Enzyme Inhibitors : Targets include kinases and proteases .
    • Receptor Modulators : GPCRs (e.g., dopamine receptors) due to conformational rigidity .
  • Library Synthesis : Diversify via Suzuki couplings or reductive amination to generate lead compounds .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Formulation Strategies :
    • Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based encapsulation.
    • Prepare phosphate-buffered saline (PBS) solutions with surfactants (e.g., Tween-80) .
  • Structural Tweaks :
    • Introduce polar groups (e.g., hydroxyls) at non-critical positions to enhance aqueous solubility .
    • Replace tert-butyl with smaller substituents (e.g., methyl) to reduce hydrophobicity .

Basic: How is the purity of this compound validated in academic research?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water gradients) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 58.93%, H 8.13%, N 4.91% ).
  • Melting Point : Sharp range (e.g., 123–125°C) confirms crystallinity and absence of polymorphs .

Advanced: What strategies mitigate racemization during synthesis of chiral spirocyclic derivatives?

Answer:

  • Chiral Auxiliaries : Use (S)- or (R)-BINOL ligands in asymmetric catalysis steps .
  • Low-Temperature Reactions : Conduct alkylations at −78°C to suppress epimerization .
  • Enzymatic Resolution : Employ lipases or esterases to separate enantiomers post-synthesis .

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